2-Butanone semicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butanone semicarbazone can be synthesized through the reaction of butan-2-one with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
Butan-2-one+Semicarbazide hydrochloride→Butan-2-one semicarbazone+HCl
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Butanone semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form hydrazones or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the semicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Hydrazones or amines.
Substitution: Various substituted semicarbazones.
Scientific Research Applications
2-Butanone semicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its anticonvulsant and anticancer activities.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butan-2-one semicarbazone involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter levels in the brain. Its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Butan-2-one oxime: Similar in structure but with an oxime group instead of a semicarbazone group.
Butan-2-one hydrazone: Similar in structure but with a hydrazone group instead of a semicarbazone group.
Acetone semicarbazone: Similar in structure but derived from acetone instead of butan-2-one.
Uniqueness
2-Butanone semicarbazone is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. Its semicarbazone group allows it to form stable complexes with metal ions, making it useful in coordination chemistry and catalysis.
Properties
Molecular Formula |
C5H11N3O |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(butan-2-ylideneamino)urea |
InChI |
InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9) |
InChI Key |
TYLYPMBEMALHLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC(=O)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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